molecular formula C14H18N2O3 B4965842 (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE

Cat. No.: B4965842
M. Wt: 262.30 g/mol
InChI Key: OFXPUIWVHDYKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE is a chemical compound that features a piperidine ring substituted with two methyl groups at the 3 and 5 positions, and a methanone group attached to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE typically involves the reaction of 3,5-dimethylpiperidine with 4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methanone group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanone group.

    Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: (3,5-DIMETHYLPIPERIDINO)(4-AMINOPHENYL)METHANONE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with neurotransmitter receptors, influencing their activity and resulting in pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,5-DIMETHYLPIPERIDINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE: Similar structure but with additional methoxy groups on the phenyl ring.

    (3,5-DIMETHYLPIPERIDINO)(2-METHYL-4-NITROPHENYL)METHANONE: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-7-11(2)9-15(8-10)14(17)12-3-5-13(6-4-12)16(18)19/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXPUIWVHDYKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.